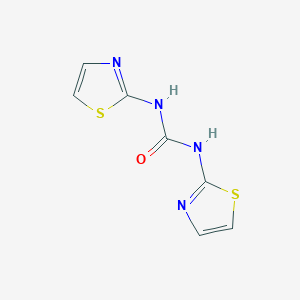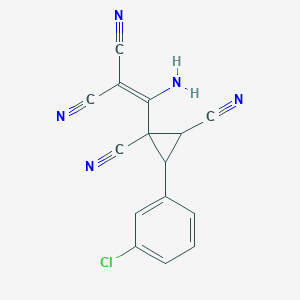![molecular formula C17H18N6O B11473060 2-[5-(pyridin-4-yl)-2H-tetrazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11473060.png)
2-[5-(pyridin-4-yl)-2H-tetrazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-MESITYL-2-[5-(4-PYRIDYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETAMIDE is a complex organic compound that features a mesityl group, a pyridyl ring, and a tetraazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-MESITYL-2-[5-(4-PYRIDYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the mesityl and pyridyl precursors. The mesityl group is introduced through a Friedel-Crafts alkylation reaction, while the pyridyl ring is synthesized via a series of condensation reactions. The final step involves the formation of the tetraazole ring through a cyclization reaction, followed by the coupling of the mesityl and pyridyl components under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient synthesis of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
N-MESITYL-2-[5-(4-PYRIDYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-MESITYL-2-[5-(4-PYRIDYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-MESITYL-2-[5-(4-PYRIDYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The mesityl and pyridyl groups facilitate binding to metal ions, while the tetraazole moiety participates in redox reactions. These interactions can modulate enzymatic activity and cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-MESITYL-2-[5-(4-PYRIDYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETAMIDE: Unique due to its combination of mesityl, pyridyl, and tetraazole groups.
N-MESITYL-2-[5-(4-PYRIDYL)-2H-1,2,3,4-TRIAZOL-2-YL]ACETAMIDE: Similar structure but with a triazole ring instead of a tetraazole.
N-MESITYL-2-[5-(4-PYRIDYL)-2H-1,2,3,4-IMIDAZOL-2-YL]ACETAMIDE: Contains an imidazole ring, offering different chemical properties.
Properties
Molecular Formula |
C17H18N6O |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(5-pyridin-4-yltetrazol-2-yl)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C17H18N6O/c1-11-8-12(2)16(13(3)9-11)19-15(24)10-23-21-17(20-22-23)14-4-6-18-7-5-14/h4-9H,10H2,1-3H3,(H,19,24) |
InChI Key |
KBBHJAJYMINCGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2N=C(N=N2)C3=CC=NC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11472978.png)
![6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine](/img/structure/B11472981.png)


![Methyl {2-[4,5-dimethoxy-2-({[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)phenyl]ethyl}carbamate](/img/structure/B11472994.png)
![1-[3-(3-chloro-4-fluorophenoxy)-5-nitrophenyl]-1H-tetrazole](/img/structure/B11472995.png)
![methyl [4-(4-benzylpiperazin-1-yl)-5-chloro-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B11473001.png)
methanone](/img/structure/B11473006.png)
![5-[(5-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11473016.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B11473021.png)
![3-Methyl-5-phenyl-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B11473032.png)


![N-{[(Furan-2-ylformamido)methanethioyl]amino}pyridine-4-carboxamide](/img/structure/B11473058.png)
